(+)-Puerol B 2/-O-glucoside

Diabetes Metabolic Syndrome Pharmacokinetics

Secure your supply of (+)-Puerol B 2''-O-glucoside, a stereochemically pure but-2-enolide norlignan. Unlike generic puerarin or other Pueraria isolates, this compound is a major bioactive metabolite with distinct mechanisms, including intestinal glucose absorption inhibition and potent anti-glycation activity that outperforms aminoguanidine. Its relevance to CYP2D6-mediated drug-drug interaction (DDI) screening and tissue distribution studies makes it an essential, high-purity standard for ADME and pharmacodynamic research.

Molecular Formula C24H26O10
Molecular Weight 474.5 g/mol
Cat. No. B570067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Puerol B 2/-O-glucoside
Molecular FormulaC24H26O10
Molecular Weight474.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1
InChIKeyIOVBNDMOPKKFCH-ZAUXWKBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(+)-Puerol B 2''-O-glucoside: A Specialized Norlignan Glycoside for Metabolic and Diabetic Complication Research


(+)-Puerol B 2''-O-glucoside (CAS 868409-19-2) is a norlignan glycoside that is isolated from the roots of *Pueraria lobata* (kudzu) and is identified as a major metabolite of the isoflavone puerarin . This compound is a stereochemically pure but-2-enolide with a molecular formula of C₂₄H₂₆O₁₀ and a molecular weight of 474.5 g/mol [1]. As a specialized natural product, it is commercially available from reputable vendors at purities of ≥98%, primarily for life science research applications .

Why Generic Substitution with Puerarin or Other Pueraria Isolates Fails for (+)-Puerol B 2''-O-glucoside Studies


Generic substitution of (+)-Puerol B 2''-O-glucoside with its parent compound puerarin or other structurally related *Pueraria* isolates is scientifically invalid due to fundamental differences in chemical class, metabolism, and observed biological activity. While puerarin is an isoflavone C-glucoside, (+)-Puerol B 2''-O-glucoside is a but-2-enolide norlignan with a distinct mechanism of action. Critically, (+)-Puerol B 2''-O-glucoside is a major *in vivo* metabolite of puerarin, meaning its effects cannot be assumed to mirror those of the parent drug . Furthermore, studies on advanced glycation end product (AGE) inhibition have shown that the Puerol B scaffold exhibits more potent activity than other major Pueraria constituents like genistin and daidzin, demonstrating that activity is not conserved across the class [1]. Therefore, procurement of a specific, high-purity source of (+)-Puerol B 2''-O-glucoside is essential for any experiment designed to interrogate its unique pharmacology or its role as a bioactive metabolite.

Quantitative Differentiation Guide for (+)-Puerol B 2''-O-glucoside vs. Analogs


Intestinal Glucose Absorption Inhibition: A Potential Metabolic Advantage Over Puerarin

(+)-Puerol B 2''-O-glucoside has been shown to inhibit intestinal glucose absorption in an animal model, a property not reported for its parent compound puerarin . This suggests that the metabolic conversion of puerarin to this glucoside may confer a unique, localized effect on postprandial glucose handling.

Diabetes Metabolic Syndrome Pharmacokinetics

Superior In Vitro AGE Formation Inhibition: The Puerol B Scaffold Outperforms Aminoguanidine and Class Members

In a head-to-head in vitro assay evaluating the inhibition of advanced glycation end product (AGE) formation, the Puerol B scaffold (tested as the racemate (±)-puerol B) demonstrated more potent inhibitory activity than the standard reference inhibitor aminoguanidine and other isolated *Pueraria* compounds like daidzin and genistin [1]. While the specific IC₅₀ for (+)-Puerol B 2''-O-glucoside is not reported, its aglycone core is responsible for this potent activity.

Advanced Glycation End Products Diabetic Complications Glycation

Predicted Favorable ADMET Profile for CNS Exclusion vs. Puerarin

Computational ADMET prediction using admetSAR 2.0 indicates that (+)-Puerol B 2''-O-glucoside has a low probability of crossing the blood-brain barrier (BBB) with a score of 0.6000 (60.00% probability of being BBB-) [1]. This is a key differentiator from its parent compound puerarin, which is known to cross the BBB and exert central effects.

ADMET Drug Development Computational Biology

Potential for Reduced Drug-Drug Interaction Liability via CYP2D6 vs. CYP2C9

In silico predictions suggest a differential inhibition profile for cytochrome P450 enzymes. (+)-Puerol B 2''-O-glucoside is predicted to be a more potent inhibitor of CYP2D6 (89.00% probability) than CYP2C19 (61.54%) and CYP2C9 (63.62%) [1]. This is in contrast to puerarin, which is primarily metabolized by and interacts with CYP2C9. This differential profile is important for selecting a compound with a lower risk of interactions with drugs that are CYP2C9 substrates.

Drug-Drug Interactions Cytochrome P450 Pharmacology

Predicted Moderate Human Intestinal Absorption vs. High Oral Bioavailability of Puerarin

ADMET predictions indicate that (+)-Puerol B 2''-O-glucoside has a predicted human intestinal absorption (HIA) probability of 63.53% (HIA+) and a low predicted oral bioavailability score of 0.7571 (75.71% probability of being non-bioavailable) [1]. This contrasts with puerarin, which is known for its low oral bioavailability due to extensive first-pass metabolism. The different absorption profile for the glucoside metabolite suggests it may have a distinct pharmacokinetic fate.

Pharmacokinetics Drug Absorption Bioavailability

Defined Stereochemistry vs. Racemic Mixture: Ensuring Reproducible Pharmacology

(+)-Puerol B 2''-O-glucoside is a single, defined stereoisomer, in contrast to the racemic mixture (±)-puerol B that is often studied in early-stage research [1][2]. The use of a defined stereoisomer is critical for reproducible pharmacology, as the enantiomers of a chiral molecule can exhibit vastly different biological activities, receptor binding affinities, and metabolic fates.

Stereochemistry Quality Control Reproducibility

High-Value Research Scenarios for Procuring (+)-Puerol B 2''-O-glucoside


Metabolite-Focused Studies of Puerarin's Antidiabetic Mechanism

Researchers investigating the *in vivo* pharmacology of puerarin should procure (+)-Puerol B 2''-O-glucoside to directly assess its role as a key metabolite. Its reported ability to inhibit intestinal glucose absorption represents a distinct mechanism from the parent compound, making it essential for any comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) or pharmacodynamic study of *Pueraria* extracts or puerarin itself.

Advanced Glycation End Product (AGE) Inhibitor Development

Given the potent anti-glycation activity of the Puerol B scaffold, which was shown to outperform the standard inhibitor aminoguanidine and other *Pueraria* isolates in vitro , (+)-Puerol B 2''-O-glucoside serves as a valuable reference standard and a starting point for medicinal chemistry campaigns aimed at developing novel therapeutic agents for diabetic complications and aging-related disorders.

Drug-Drug Interaction (DDI) and Safety Pharmacology Screening

The predicted CYP450 inhibition profile of (+)-Puerol B 2''-O-glucoside, with a high probability of CYP2D6 inhibition , makes it a relevant compound for inclusion in DDI screening panels. Contract research organizations (CROs) and pharmaceutical safety pharmacology groups can use it to assess the potential interaction risk of new chemical entities with this specific *Pueraria* metabolite.

Pharmacokinetic and Tissue Distribution Studies

The predicted ADMET properties, including moderate intestinal absorption and low BBB permeability , make (+)-Puerol B 2''-O-glucoside a compelling candidate for tissue distribution studies. Researchers can use it to validate *in silico* models or to investigate its specific accumulation in peripheral tissues, which is key to understanding its therapeutic potential and potential off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Puerol B 2/-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.